Ethylenediaminetetraacetic acid tetrapotassium salt
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Overview
Description
Ethylenediaminetetraacetic acid tetrapotassium salt is a chemical compound widely used in various scientific and industrial applications. It is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent that binds to metal ions. This compound is particularly effective in binding to divalent and trivalent metal ions, making it useful in a range of applications from biochemistry to environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrapotassium salt is synthesized by neutralizing ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the tetrapotassium salt in solid form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid tetrapotassium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The most common reagents used with this compound are metal ions such as calcium, magnesium, iron, and zinc. The reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH.
Major Products Formed
The major products formed from the reactions of this compound are metal-chelate complexes. These complexes are highly stable and are used in various applications to sequester metal ions.
Scientific Research Applications
Ethylenediaminetetraacetic acid tetrapotassium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions, which is essential in analytical chemistry and various synthesis processes.
Biology: Employed in molecular biology and biochemistry to inhibit metal-dependent enzymes and to stabilize solutions of nucleic acids and proteins.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: Applied in water treatment to remove metal ions that cause hardness, in the food industry to stabilize products, and in cosmetics to enhance the stability and efficacy of formulations.
Mechanism of Action
The primary mechanism of action of ethylenediaminetetraacetic acid tetrapotassium salt is chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable ring-like structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby inhibiting their biological or chemical activity.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt
- Ethylenediaminetetraacetic acid dipotassium salt
- Ethylenediaminetetraacetic acid tetrasodium salt
Uniqueness
Ethylenediaminetetraacetic acid tetrapotassium salt is unique due to its high solubility in water and its ability to form highly stable complexes with a wide range of metal ions. Compared to its sodium counterparts, the potassium salt is often preferred in applications where potassium ions are more compatible or desirable.
Properties
CAS No. |
7379-27-3 |
---|---|
Molecular Formula |
C10H16KN2O8 |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChI Key |
XASWYPVFCVEQSU-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |
physical_description |
Liquid |
Related CAS |
7379-27-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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